molecular formula C9H10IN B1434198 2-Cyclopropyl-4-iodoaniline CAS No. 1704065-05-3

2-Cyclopropyl-4-iodoaniline

Cat. No.: B1434198
CAS No.: 1704065-05-3
M. Wt: 259.09 g/mol
InChI Key: RYYAHNBRRNJYCL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-iodoaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a cyclopropyl group attached to the amino group and an iodine atom at the para position relative to the amino group. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Mechanism of Action

Target of Action

It’s known that iodoanilines, a class of compounds to which 2-cyclopropyl-4-iodoaniline belongs, are often used in the synthesis of various pharmaceuticals . Therefore, the specific targets would depend on the final compound that this compound is used to synthesize.

Mode of Action

Iodoanilines are generally used as intermediates in the synthesis of more complex compounds . The iodine atom in the iodoaniline molecule can undergo various reactions, such as coupling reactions, to form new bonds. The cyclopropyl group can also participate in reactions, potentially opening up to form new structures.

Biochemical Pathways

Cyclopropane-containing compounds have been studied for their potential pharmacological activity . The cyclopropane group can impose conformational rigidity on the molecules of physiologically active compounds, potentially affecting their interaction with biological targets .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-4-iodoaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of indoles, where it acts as a precursor . The compound’s interactions with enzymes such as cytochrome P450 are particularly noteworthy, as these interactions can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding can result in the formation of reactive intermediates, which can further interact with other biomolecules, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation over time, leading to the formation of various degradation products . These degradation products can have different effects on cellular function, depending on their chemical nature and concentration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular processes. For instance, high doses of the compound can result in toxic or adverse effects, such as enzyme inhibition or activation, leading to cellular dysfunction . Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further participate in various metabolic reactions, influencing the overall metabolic flux and metabolite levels within the cell. The compound’s metabolism can also lead to the formation of various degradation products, which can have different effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can interact with specific transporters, facilitating its movement across cellular membranes . Additionally, binding proteins can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules, influencing its overall biochemical activity and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Cyclopropyl-4-iodoaniline involves the iodination of aniline derivatives. For example, the direct iodination of aniline can be achieved using iodine and sodium bicarbonate in water, followed by purification steps to obtain the desired product . Another approach involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under transition-metal-free and base-free conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale iodination reactions using efficient and cost-effective reagents. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl aniline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives of cyclopropyl aniline.

    Oxidation Reactions: Products include cyclopropyl quinones.

    Reduction Reactions: Products include cyclopropyl aniline derivatives.

Scientific Research Applications

2-Cyclopropyl-4-iodoaniline is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various biologically active molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Iodoaniline: Lacks the cyclopropyl group, affecting its reactivity and binding properties.

    Cyclopropyl Aniline: Lacks the iodine atom, altering its chemical reactivity.

Uniqueness

2-Cyclopropyl-4-iodoaniline is unique due to the presence of both the cyclopropyl group and the iodine atom, which confer distinct steric and electronic properties. These features enhance its reactivity and make it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-cyclopropyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYAHNBRRNJYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295890
Record name Benzenamine, 2-cyclopropyl-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-05-3
Record name Benzenamine, 2-cyclopropyl-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-cyclopropyl-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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